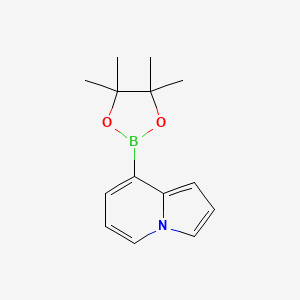
5-(tert-Butyl)-2-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butyl)-2-phenylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The tert-butyl group and phenyl group attached to the pyridine ring confer unique chemical properties to this compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-phenylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and tert-butylbenzene.
Grignard Reaction: A Grignard reagent is prepared by reacting tert-butylbenzene with magnesium in the presence of anhydrous ether. This forms tert-butylmagnesium bromide.
Coupling Reaction: The Grignard reagent is then reacted with 2-bromopyridine under controlled conditions to form this compound. This reaction typically requires a catalyst such as palladium and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Flow Chemistry: Continuous flow reactors can be used to optimize reaction conditions and improve yield.
Catalytic Processes: Advanced catalytic systems, including heterogeneous catalysts, can enhance reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(tert-Butyl)-2-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted phenylpyridines.
Wissenschaftliche Forschungsanwendungen
5-(tert-Butyl)-2-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological targets.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(tert-Butyl)-2-phenylpyridine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: It may modulate signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpyridine: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone): Contains additional functional groups, leading to distinct applications and reactivity.
Uniqueness
5-(tert-Butyl)-2-phenylpyridine is unique due to the presence of both the tert-butyl and phenyl groups, which confer specific steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H17N |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
5-tert-butyl-2-phenylpyridine |
InChI |
InChI=1S/C15H17N/c1-15(2,3)13-9-10-14(16-11-13)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI-Schlüssel |
NVWKNAHSBCFIJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CN=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13671183.png)
![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)


![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)
![Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13671210.png)

![3-Chloro-4-iodobenzo[d]isoxazole](/img/structure/B13671224.png)

